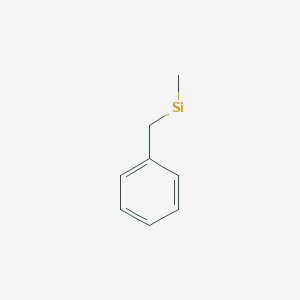

Benzylmethylsilane

説明

Benzylmethylsilane (C₆H₅CH₂SiH₃) is an organosilicon compound featuring a benzyl group (C₆H₅CH₂–) bonded to a silicon atom with three hydrogen substituents. This structure imparts unique reactivity, particularly in silylation reactions and C–Si bond formation. Its applications span organic synthesis, materials science, and surface chemistry, where its moderate steric bulk and electronic properties enable selective transformations. For instance, its regioselectivity in thiocarbonyl additions contrasts with allylsilanes due to hard/soft acid-base principles . This compound’s stability under various conditions and compatibility with diverse reagents make it a versatile tool in synthetic workflows, especially when precise stoichiometry and solvent drying are maintained .

特性

分子式 |

C8H10Si |

|---|---|

分子量 |

134.25 g/mol |

InChI |

InChI=1S/C8H10Si/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

InChIキー |

MDKRTSPCVYLSIO-UHFFFAOYSA-N |

正規SMILES |

C[Si]CC1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Benzylmethylsilane can be synthesized through various methods, including the hydrosilylation of benzyl chloride with methylsilane in the presence of a catalyst. Another common method involves the reaction of benzylmagnesium chloride with chloromethylsilane under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale operations. This often involves continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce production costs.

化学反応の分析

Types of Reactions: Benzylmethylsilane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzylmethylsilanol.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

Substitution: Reagents like halogens or organometallic compounds are employed.

Major Products:

Oxidation: Benzylmethylsilanol.

Reduction: Various reduced organic compounds.

Substitution: A wide range of substituted silanes depending on the reagents used.

科学的研究の応用

Benzylmethylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.

Industry: It is used in the production of silicone-based materials and coatings, which are valued for their durability and resistance to environmental factors.

作用機序

The mechanism by which benzylmethylsilane exerts its effects is primarily through its ability to form stable carbon-silicon bonds. This stability is due to the strong affinity of silicon for oxygen and other electronegative elements. The molecular targets and pathways involved often include organic substrates that can form covalent bonds with the silicon atom, leading to the formation of new compounds with desired properties.

類似化合物との比較

Comparison with Similar Organosilicon Compounds

The following table and analysis highlight key distinctions between benzylmethylsilane and analogous silanes:

| Compound | Formula | Key Features | Reactivity | Applications |

|---|---|---|---|---|

| This compound | C₆H₅CH₂SiH₃ | Benzyl group enhances stability; moderate steric bulk | Selective silylation, regioselective thiocarbonyl additions | Organic synthesis, stable C–Si bond formation |

| Trimethylsilane | (CH₃)₃SiH | Simple structure, low steric hindrance | Rapid but less selective reactions; prone to over-silylation | Protecting groups, gas-phase reactions |

| Phenylsilane | C₆H₅SiH₃ | Phenyl group increases hydrophobicity | Oxidative cleavage reactions; forms siloxanes | Polymer chemistry, hydrophobic coatings |

| Dimethylbenzylsilane | C₆H₅CH₂Si(CH₃)₂H | Combines methyl and benzyl groups; balanced reactivity | Intermediate in multi-step syntheses; tunable steric effects | Cross-coupling reactions, functional materials |

| Benzyltrichlorosilane | C₆H₅CH₂SiCl₃ | Chlorine substituents increase electrophilicity | Hydrolyzes readily; forms silanol intermediates | Surface modification (e.g., glass, polymers) |

| Benzyltrimethylsilane | C₆H₅CH₂Si(CH₃)₃ | Bulky trimethyl group reduces reactivity | Limited in polar reactions; stable under acidic conditions | Inert solvents, protecting groups |

| Benzylchlorodimethylsilane | C₆H₅CH₂SiCl(CH₃)₂ | Chlorine enables nucleophilic substitution; methyl groups stabilize intermediates | Reacts with alcohols/amines to form silyl ethers/amines | Precursor for functionalized silanes, adhesives |

Key Findings :

Reactivity Trends :

- Electrophilicity : Benzyltrichlorosilane (Cl substituents) reacts faster with nucleophiles than this compound (H substituents) due to higher electrophilicity .

- Steric Effects : Trimethylsilane’s simplicity allows broad reactivity, while benzyltrimethylsilane’s bulk limits access to the silicon center, reducing reaction rates .

Stability and Applications :

- This compound’s C–Si bonds are more stable than those in phenylsilane, which undergoes oxidative cleavage more readily .

- Dimethylbenzylsilane’s dual substituents (methyl and benzyl) balance reactivity and stability, making it ideal for iterative syntheses .

Synthetic Utility: Benzyltrichlorosilane’s hydrolysis-prone nature is exploited for surface modification, whereas this compound’s stability suits in situ silylation . Failed cyclization reactions with this compound (vs. successful cross-coupling) highlight the need to compare oxidation potentials and radical scavenging rates with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。